molecular formula C19H17NO B1587474 O-Tritylhydroxylamine CAS No. 31938-11-1

O-Tritylhydroxylamine

Cat. No.: B1587474
CAS No.: 31938-11-1
M. Wt: 275.3 g/mol
InChI Key: NZFHJBSDSXDUAO-UHFFFAOYSA-N
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Description

O-Tritylhydroxylamine, also known as O-(Triphenylmethyl)hydroxylamine or Trityloxyamine, is an organic compound with the molecular formula C19H17NO. It is characterized by the presence of a hydroxylamine group bonded to a trityl substituent. This compound is often used as a protecting group for hydroxylamines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Tritylhydroxylamine can be synthesized through the condensation reaction of p-trityl formaldehyde and hydroxylamine under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions similar to those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: O-Tritylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Mild acids such as acetic acid or trifluoroacetic acid are commonly used for deprotection.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Deprotection: The major product is the free hydroxylamine.

    Substitution: The products depend on the substituents introduced during the reaction.

Mechanism of Action

The primary mechanism of action of O-Tritylhydroxylamine involves its role as a protecting group. The trityl group stabilizes the hydroxylamine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free hydroxylamine can participate in various chemical reactions, including the formation of hydroxamate derivatives. These derivatives can inhibit enzymes by chelating metal ions at the active site, thereby modulating enzyme activity .

Comparison with Similar Compounds

Properties

IUPAC Name

O-tritylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFHJBSDSXDUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185777
Record name O-(Triphenylmethyl)hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31938-11-1
Record name O-(Triphenylmethyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31938-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(Triphenylmethyl)hydroxylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(Triphenylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185777
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Record name O-(triphenylmethyl)hydroxylamine
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Record name (Triphenylmethoxy)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main advantage of using O-Tritylhydroxylamine in palladium-catalyzed allylic substitution reactions compared to other nitrogen nucleophiles?

A1: this compound, along with other hydrazine and hydroxylamine derivatives, exhibits unique regioselectivity in palladium-catalyzed allylic substitutions. Unlike nucleophiles like morpholine, which favor substitution at the less hindered position, these compounds consistently yield the branched N-allyl product. [] This selectivity holds true across a variety of bisphosphine ligands, suggesting control lies with the reagent rather than the catalyst. [] This provides a valuable synthetic pathway to secondary and tertiary carbinamines, particularly useful for accessing challenging tertiary alkyl-substituted amines. []

Q2: How does the choice of solvent affect the selectivity of palladium-catalyzed hydroamination reactions with this compound?

A2: Solvent choice significantly impacts the product distribution in the reaction of O-benzylhydroxylamine with isoprene. While dichloromethane or toluene predominantly yield the diallylation product, switching to tetrahydrofuran leads to excellent selectivity for the desired branched, monoallylation product. [] This highlights the importance of careful solvent selection for optimizing reaction outcomes with this reagent.

Q3: Besides its use in palladium-catalyzed reactions, what other interesting structural features does this compound exhibit?

A3: this compound (C19H17NO) demonstrates a unique hydrogen bonding pattern in its solid-state structure. [] It forms dimers with three distinct hydrogen bond types: intermolecular N-H...N and N-H...π(arene), and intramolecular (aryl)C-H...O interactions. [] This complex network of interactions highlights the potential of this molecule for supramolecular chemistry and crystal engineering applications.

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